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molecular formula C10H19ClN2O2 B8737541 Ethyl 4-(3-chloropropyl)piperazine-1-carboxylate CAS No. 7251-06-1

Ethyl 4-(3-chloropropyl)piperazine-1-carboxylate

Cat. No. B8737541
M. Wt: 234.72 g/mol
InChI Key: FPGYTTSMRFMJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456164B2

Procedure details

Piperazine-1-carboxylic acid ethyl ester (3.0 g, 18.9 mmol), K2CO3 (2.8 g, 1.1 eq.), DMF (30 ml, 10 vol) and 1-bromo-3-chloropropane (1.8 ml, 18.9 mmol, 1 eq.) were reacted together at room temperature overnight. The reaction was quenched with water (100 ml) and extracted with DCM (3×50 ml). The combined DCM extracts were dried over MgSO4, filtered washed with DCM and concentrated in vacuo to give the title compound (3.1 g, 70%) as a pale yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:19][CH2:20][CH2:21][Cl:22]>CN(C=O)C>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][N:9]([CH2:19][CH2:20][CH2:21][Cl:22])[CH2:10][CH2:11]1)=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
2.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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